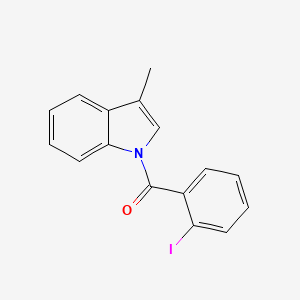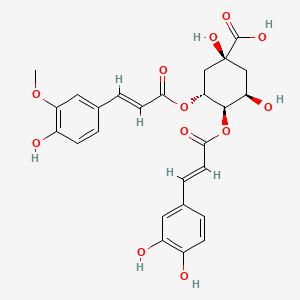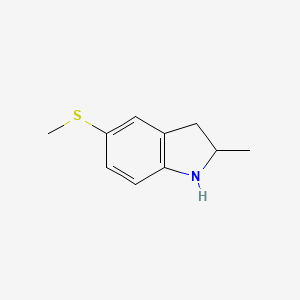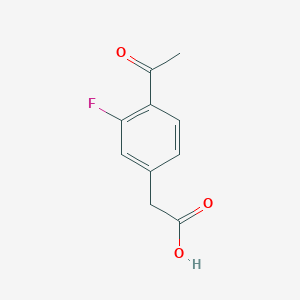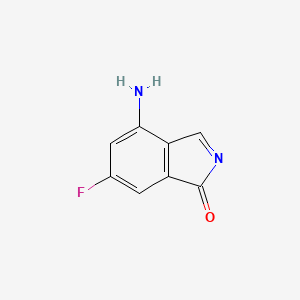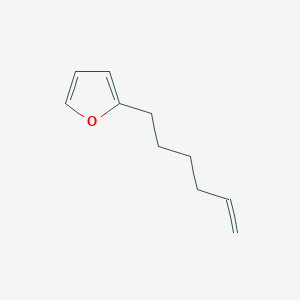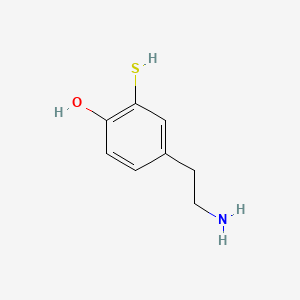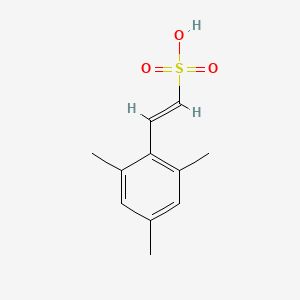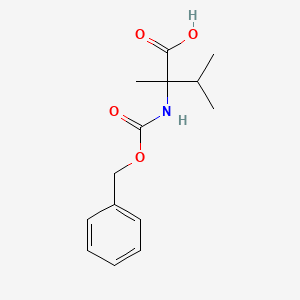
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is a complex organic compound that belongs to the class of nicotinates. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a pyrazine ring, a piperidine moiety, and a nicotinate ester, suggests potential biological activity and utility in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazine ring, followed by the introduction of the cyano group. Subsequent steps involve the formation of the nicotinate ester and the attachment of the piperidine moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used in various applications.
Pyrazinamide: A pyrazine derivative with antimicrobial properties.
Piperidine derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.
Uniqueness
Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-2-ylmethyl)amino)nicotinate is unique due to its combination of structural features, including the pyrazine ring, cyano group, piperidine moiety, and nicotinate ester. This unique structure may confer specific biological activities and make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H21N7O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-2-ylmethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N7O2/c1-27-18(26)14-10-24-16(25-17-11-21-13(7-19)9-23-17)6-15(14)22-8-12-4-2-3-5-20-12/h6,9-12,20H,2-5,8H2,1H3,(H2,22,23,24,25) |
Clé InChI |
LWIXFVOUYDMLAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(C=C1NCC2CCCCN2)NC3=NC=C(N=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



